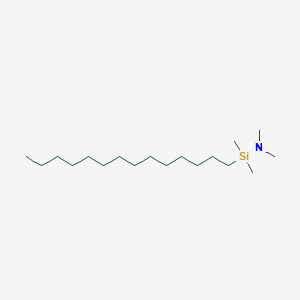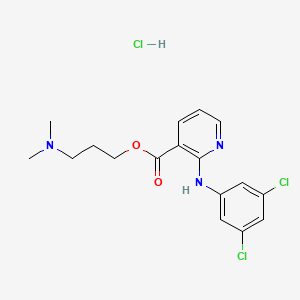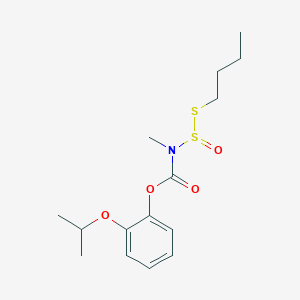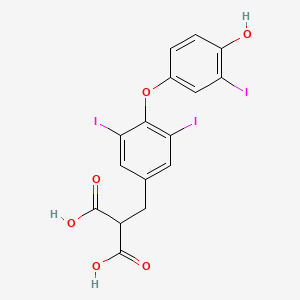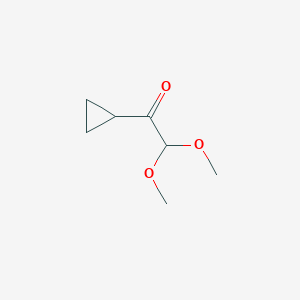
1-Cyclopropyl-2,2-dimethoxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2,2-dimethoxyethan-1-one is an organic compound characterized by a cyclopropyl group attached to a 2,2-dimethoxyethanone moiety
Preparation Methods
The synthesis of 1-Cyclopropyl-2,2-dimethoxyethan-1-one typically involves the reaction of cyclopropyl ketones with methoxy reagents under controlled conditions. One common method includes the use of diethyl malonate and 1,2-dichloroethanes in the presence of a catalyst and solvent to form the cyclopropyl intermediate, which is then further reacted with methoxy reagents to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-Cyclopropyl-2,2-dimethoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.
Hydrolysis: Acidic or basic hydrolysis can cleave the methoxy groups, yielding the corresponding alcohol and carboxylic acid derivatives
Scientific Research Applications
1-Cyclopropyl-2,2-dimethoxyethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2,2-dimethoxyethan-1-one involves its interaction with specific molecular targets, often through the cyclopropyl group. This interaction can lead to the formation of covalent bonds with enzymes or other proteins, affecting their function. The compound’s effects are mediated through pathways involving cyclopropane ring-opening reactions, which are catalyzed by enzymatic nucleophiles .
Comparison with Similar Compounds
1-Cyclopropyl-2,2-dimethoxyethan-1-one can be compared to other cyclopropyl-containing compounds such as cyclopropyl methyl ketone and cyclopropylcarbinol. While these compounds share the cyclopropyl group, this compound is unique due to the presence of the dimethoxyethanone moiety, which imparts distinct chemical properties and reactivity. Similar compounds include:
- Cyclopropyl methyl ketone
- Cyclopropylcarbinol
- Cyclopropylamine .
Properties
CAS No. |
73686-09-6 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-cyclopropyl-2,2-dimethoxyethanone |
InChI |
InChI=1S/C7H12O3/c1-9-7(10-2)6(8)5-3-4-5/h5,7H,3-4H2,1-2H3 |
InChI Key |
GSXGCJMUPYOVNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)C1CC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)

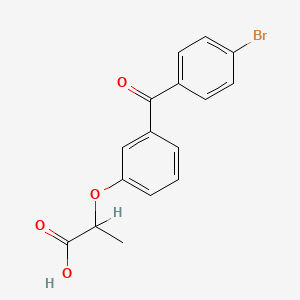
![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)


![1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene](/img/structure/B14437403.png)

